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Compound of Interest

Compound Name: STX140

Cat. No.: B1681772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oral bioavailability of STX140 and its parent

compound, 2-methoxyestradiol (2-MeOE2). The information presented is supported by

experimental data to assist researchers and drug development professionals in understanding

the pharmacokinetic profiles of these two related anti-cancer agents.

Executive Summary
2-Methoxyestradiol (2-MeOE2), an endogenous metabolite of estradiol, has demonstrated

promising anti-tumor and anti-angiogenic properties in preclinical studies. However, its clinical

development has been significantly hampered by its extremely low oral bioavailability, which is

primarily attributed to extensive first-pass metabolism. To address this limitation, 2-

methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), a sulfamoylated derivative of 2-MeOE2,

was synthesized. Experimental evidence robustly demonstrates that STX140 exhibits vastly

superior oral bioavailability compared to 2-MeOE2, making it a more viable candidate for oral

administration in a clinical setting.

Data Presentation: Oral Bioavailability
The following table summarizes the key pharmacokinetic parameters related to the oral

bioavailability of STX140 and 2-MeOE2 from preclinical studies.
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Parameter STX140 2-MeOE2 Species Key Findings

Oral

Bioavailability

(%)

~85%[1]
1-2% (human)[2],

~1.5% (mice)[2]

Rat, Human,

Mouse

STX140

demonstrates

significantly

higher oral

bioavailability.

Key Barrier to

Oral

Bioavailability

Not applicable

Extensive first-

pass metabolism

(glucuronidation)

[2]

Human, Rodents

Sulfamoylation in

STX140 protects

against rapid

metabolism.

Metabolism

Resistant to

metabolism; no

significant

metabolites

detected in

plasma after oral

dosing.[1][3]

Extensively

metabolized,

primarily via

glucuronidation.

[2]

Rat

STX140 shows

enhanced

stability in vivo.

Plasma

Concentration

after Oral Dosing

Significant and

sustained

plasma

concentrations

detectable at 24

hours post-dose.

[1]

Undetectable or

very low plasma

concentrations.

[1][4]

Rat

STX140

achieves

therapeutically

relevant plasma

levels orally.

Experimental Protocols
The data presented above is derived from preclinical studies employing standard

pharmacokinetic methodologies. Below are representative experimental protocols for

determining oral bioavailability.

In Vivo Pharmacokinetic Study in Rats
Animal Model: Adult female rats are typically used.
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Drug Administration:

Intravenous (IV) Administration: A single dose of the compound (STX140 or 2-MeOE2) is

administered intravenously to establish the baseline for 100% bioavailability.

Oral (PO) Administration: A single oral dose of the compound is administered to a

separate group of animals.

Blood Sampling: Blood samples are collected from the animals at predetermined time points

after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the

drug is quantified using a validated analytical method, typically High-Performance Liquid

Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key

pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO

administration.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

following formula:

F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Signaling Pathways and Mechanism of Action
Both STX140 and 2-MeOE2 exert their anti-cancer effects primarily through the disruption of

microtubule polymerization. This interference with microtubule dynamics leads to cell cycle

arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Additionally, 2-MeOE2 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-

alpha (HIF-1α), a key transcription factor involved in tumor angiogenesis.[5]
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Drug Action
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Signaling pathways of STX140 and 2-MeOE2.

Experimental Workflow for Oral Bioavailability
Assessment
The following diagram illustrates a typical workflow for a preclinical study designed to assess

the oral bioavailability of a test compound.

Study Design Sample Collection & Processing Analysis Results

Select Animal Model
(e.g., Rats)

Divide into IV and
Oral Administration Groups Administer Test Compound Collect Blood Samples

at Timed Intervals Separate Plasma Quantify Drug Concentration
(HPLC-MS/MS)
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Workflow for preclinical oral bioavailability studies.

Conclusion
The sulfamoylation of 2-MeOE2 to create STX140 successfully overcomes the primary

limitation of the parent compound's poor oral bioavailability. The significantly enhanced oral

bioavailability of STX140, coupled with its resistance to first-pass metabolism, results in

sustained and therapeutically relevant plasma concentrations following oral administration.

These favorable pharmacokinetic properties position STX140 as a promising orally active

agent for further clinical investigation in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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